molecular formula C26H27NO4 B12557696 Dimethyl N-(triphenylmethyl)-D-glutamate CAS No. 192803-60-4

Dimethyl N-(triphenylmethyl)-D-glutamate

Cat. No.: B12557696
CAS No.: 192803-60-4
M. Wt: 417.5 g/mol
InChI Key: VAFPFMDUFOWFRT-HSZRJFAPSA-N
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Description

Dimethyl N-(triphenylmethyl)-D-glutamate is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of a dimethylated D-glutamate molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(triphenylmethyl)-D-glutamate typically involves the protection of the amino group of D-glutamate with a triphenylmethyl group. This can be achieved through the reaction of D-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting intermediate is then methylated using dimethyl sulfate or a similar methylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(triphenylmethyl)-D-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl N-(triphenylmethyl)-D-glutamate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Dimethyl N-(triphenylmethyl)-D-glutamate involves its ability to interact with specific molecular targets and pathways. The trityl group can act as a protective group, preventing unwanted reactions during synthesis. Additionally, the compound can modulate the activity of enzymes and receptors through its structural features, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl N-(triphenylmethyl)-D-glutamate is unique due to the presence of both the trityl group and the D-enantiomer of glutamate. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

192803-60-4

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

dimethyl (2R)-2-(tritylamino)pentanedioate

InChI

InChI=1S/C26H27NO4/c1-30-24(28)19-18-23(25(29)31-2)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,18-19H2,1-2H3/t23-/m1/s1

InChI Key

VAFPFMDUFOWFRT-HSZRJFAPSA-N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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